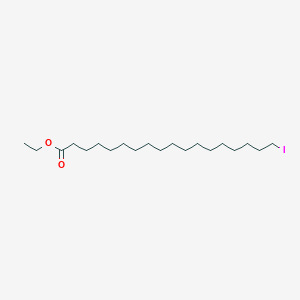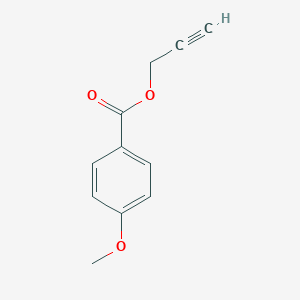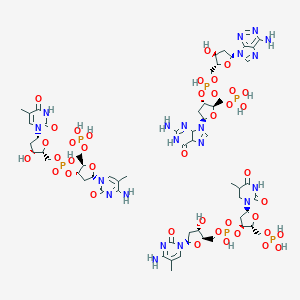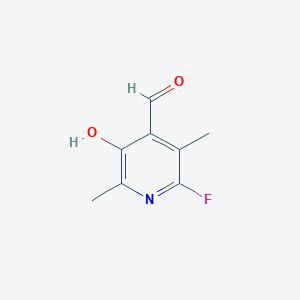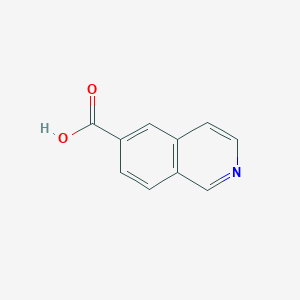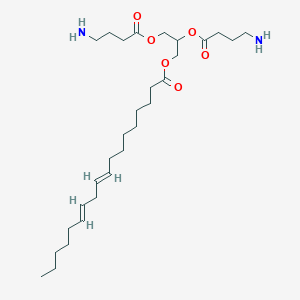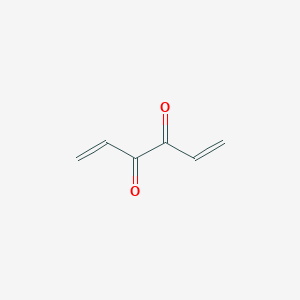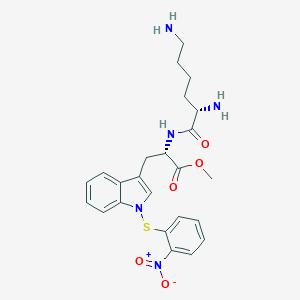
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, also known as LNT, is a synthetic molecule that has been used in scientific research for its unique properties and potential applications. LNT is a modified form of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body. In
Mécanisme D'action
The mechanism of action of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is based on its unique chemical structure and properties. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can undergo a reversible reaction with thiol groups in proteins, forming a covalent bond between the thiol group and the nitrophenylsulfenyl group of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. This reaction can lead to changes in protein conformation and binding interactions, which can be detected by the fluorescence properties of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester.
Effets Biochimiques Et Physiologiques
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been shown to have minimal biochemical and physiological effects in vitro and in vivo. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has low toxicity and does not interfere with normal cellular processes. However, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can bind to proteins non-specifically, which can lead to false-positive results in some assays. Therefore, it is important to use H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in conjunction with other methods to confirm results.
Avantages Et Limitations Des Expériences En Laboratoire
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several advantages for lab experiments. It is a stable and easy-to-use probe that can be used in a variety of assays. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has a high signal-to-noise ratio, which makes it a sensitive probe for detecting protein-protein interactions and enzyme kinetics. However, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has some limitations. It can bind to proteins non-specifically, which can lead to false-positive results. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester also has limited solubility in some buffers, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for research on H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. One direction is to develop new synthetic methods for H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester that are more efficient and cost-effective. Another direction is to explore the potential therapeutic applications of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester as a drug candidate for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to optimize the use of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in various assays and to develop new assays that can take advantage of its unique properties.
Méthodes De Synthèse
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is synthesized through a series of chemical reactions involving the modification of tryptophan. The first step involves the protection of the amino and carboxyl groups of tryptophan using a suitable protecting group. The second step involves the selective nitration of the phenyl ring of the tryptophan using nitric acid. The third step involves the reduction of the nitro group to an amino group using a reducing agent. The final step involves the deprotection of the amino and carboxyl groups to obtain the final product, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester.
Applications De Recherche Scientifique
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been used in scientific research for a variety of applications. One of the main applications of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is as a fluorescent probe for studying protein-protein interactions. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has a unique fluorescence property that allows it to detect changes in protein conformation and binding interactions. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has also been used as a substrate for studying enzyme kinetics and inhibition. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can be used to study the mechanism of action of enzymes and inhibitors, which can provide insights into their biological functions and potential therapeutic applications.
Propriétés
Numéro CAS |
109064-70-2 |
|---|---|
Nom du produit |
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester |
Formule moléculaire |
C24H29N5O5S |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C24H29N5O5S/c1-34-24(31)19(27-23(30)18(26)9-6-7-13-25)14-16-15-28(20-10-3-2-8-17(16)20)35-22-12-5-4-11-21(22)29(32)33/h2-5,8,10-12,15,18-19H,6-7,9,13-14,25-26H2,1H3,(H,27,30)/t18-,19-/m0/s1 |
Clé InChI |
QGTJIZCTYUGOEQ-OALUTQOASA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCCN)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N |
SMILES canonique |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N |
Autres numéros CAS |
109064-70-2 |
Synonymes |
H-Lys-Trp(Nps)-OMe H-lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



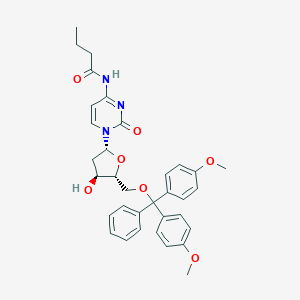
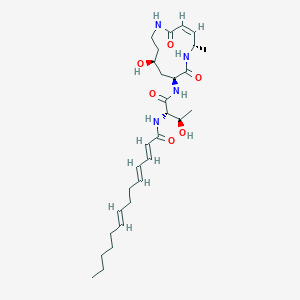
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
